Physicochemical Differentiation: logP and logD vs. Closest Structural Analogs
The target compound exhibits a computed logP of 4.19 and logD (pH 7.4) of 3.32, placing it in the upper lipophilicity range among pyrazolo[1,5-a]pyrimidin-7-amine screening compounds . By comparison, the des-fluoro analog N-benzyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (estimated logP ≈ 3.65 based on Hansch π substitution) shows approximately 0.54 log units lower lipophilicity due to the absence of the fluorine atom, which contributes a Hansch π value of approximately +0.14 and also alters electronic distribution across the 3-aryl ring [1]. This logP differential translates to an approximately 3.5-fold difference in octanol–water partition coefficient, which in cell-based assays can produce measurably distinct intracellular compound accumulation and apparent potency.
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.19; logD (pH 7.4) = 3.32 |
| Comparator Or Baseline | N-Benzyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (estimated logP ≈ 3.65; Hansch π method) |
| Quantified Difference | ΔlogP ≈ +0.54 (target more lipophilic); ~3.5-fold higher partition coefficient |
| Conditions | Computed values from ChemDiv catalog (ALOGPS/ACD/Labs consensus); comparator logP estimated via fragment-based Hansch π contribution (+0.14 per aromatic fluorine) |
Why This Matters
A logP difference of 0.5 units can significantly shift a compound's position in cellular permeability–solubility optimization space, affecting assay hit confirmation rates and lead prioritization in screening cascades.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. (Hansch π for aromatic F = +0.14). View Source
